molecular formula C23H23F2N7 B12998201 N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine

N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine

Cat. No.: B12998201
M. Wt: 435.5 g/mol
InChI Key: BYFQNMWZRKKFRI-CABCVRRESA-N
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Description

N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,5-b]pyridazine core, followed by the introduction of the difluorophenyl group and the piperidinyl-pyridinyl moiety. Common reagents and conditions include:

    Starting Materials: Pyridazine derivatives, difluorobenzene, piperidine derivatives.

    Reagents: Catalysts like palladium, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

    Conditions: Reflux, inert atmosphere (e.g., nitrogen), and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, conditions like acidic or basic medium.

    Reduction: Reagents like sodium borohydride, conditions like room temperature.

    Substitution: Reagents like halogenating agents, conditions like elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine: Unique due to its specific functional groups and structure.

    Other Imidazo[1,5-b]pyridazines: Share the core structure but differ in substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H23F2N7

Molecular Weight

435.5 g/mol

IUPAC Name

N-[4-[(3S,5R)-3-amino-5-methylpiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C23H23F2N7/c1-14-9-15(26)13-31(12-14)21-7-8-27-11-20(21)29-23-28-10-16-5-6-19(30-32(16)23)22-17(24)3-2-4-18(22)25/h2-8,10-11,14-15H,9,12-13,26H2,1H3,(H,28,29)/t14-,15+/m1/s1

InChI Key

BYFQNMWZRKKFRI-CABCVRRESA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C2=C(C=NC=C2)NC3=NC=C4N3N=C(C=C4)C5=C(C=CC=C5F)F)N

Canonical SMILES

CC1CC(CN(C1)C2=C(C=NC=C2)NC3=NC=C4N3N=C(C=C4)C5=C(C=CC=C5F)F)N

Origin of Product

United States

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